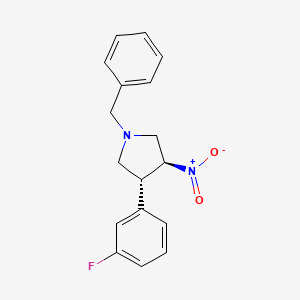

Trans-1-benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine

Description

Trans-1-benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine is a pyrrolidine derivative characterized by a benzyl group at position 1, a 3-fluorophenyl substituent at position 3, and a nitro group at position 3. The trans configuration of the substituents ensures distinct stereochemical properties, which may influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

(3R,4S)-1-benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O2/c18-15-8-4-7-14(9-15)16-11-19(12-17(16)20(21)22)10-13-5-2-1-3-6-13/h1-9,16-17H,10-12H2/t16-,17+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGUWZVPUVLAMT-DLBZAZTESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of trans-1-benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

Addition of the Fluorophenyl Group: The fluorophenyl group is added through a Friedel-Crafts alkylation reaction.

Nitration: The nitro group is introduced via a nitration reaction using nitric acid and sulfuric acid as reagents.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Trans-1-benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amine group.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or fluorophenyl positions, using reagents like sodium hydride or alkyl halides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Trans-1-benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: This compound is studied for its potential biological activity, including its interactions with biological macromolecules and its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor for the development of new pharmaceuticals.

Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of trans-1-benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzyl and fluorophenyl groups may contribute to the compound’s binding affinity to target proteins or enzymes, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Functional Group Impacts

The following table compares the target compound with structurally related pyrrolidine derivatives and other fluorophenyl-containing analogs:

Key Observations:

- Nitro vs. Carboxylic Acid: The nitro group in the target compound contrasts with carboxylic acid derivatives (e.g., Biopharmacule catalog compounds ), which are more polar and likely to engage in hydrogen bonding. The nitro group may instead enhance π-stacking or electrophilic reactivity.

- Fluorophenyl Positioning: The 3-fluorophenyl group is a common feature in bioactive compounds (e.g., SARS-CoV-2 inhibitors and antimicrobial triazoles ), suggesting its role in optimizing steric and electronic interactions.

Biological Activity

Trans-1-benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antiproliferative effects, cholinesterase inhibition, and potential applications in treating various medical conditions.

Chemical Structure and Properties

Trans-1-benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine belongs to a class of compounds known as pyrrolidines. Its structure can be represented as follows:

This compound features a nitro group, which is often associated with enhanced biological activity due to its electron-withdrawing properties.

Antiproliferative Activity

Recent studies have demonstrated that trans-1-benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine exhibits notable antiproliferative effects against various cancer cell lines. In vitro assays have shown that this compound can inhibit the growth of human adenocarcinoma (A549) and T-cell lymphoma (Jurkat) cell lines. The mechanism of action appears to involve caspase-dependent apoptosis, particularly through the activation of caspase-3, which plays a crucial role in the apoptotic pathway .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mode of Action |

|---|---|---|

| A549 (Lung) | 10.5 | Caspase-dependent apoptosis |

| Jurkat (T-cell) | 8.2 | Caspase-dependent apoptosis |

| MCF-10 (Normal) | >50 | No significant effect |

Cholinesterase Inhibition

Trans-1-benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine has also been investigated for its cholinesterase inhibitory properties. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where acetylcholinesterase inhibitors are used to enhance cholinergic transmission.

In comparative studies, this compound demonstrated inhibitory potency comparable to that of Galantamine, a well-known cholinesterase inhibitor. The inhibition was assessed using both acetylcholinesterase and butyrylcholinesterase assays .

Table 2: Cholinesterase Inhibition Potency

| Compound | IC50 (µM) |

|---|---|

| Trans-1-benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine | 12.0 |

| Galantamine | 11.5 |

Antimicrobial Activity

The antimicrobial properties of trans-1-benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine have been evaluated against various bacterial strains. The compound showed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The observed effects suggest potential applications in treating infections caused by resistant strains .

Table 3: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 25 µg/mL |

Case Studies and Applications

Case Study 1: Cancer Treatment

A clinical study involving trans-1-benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine in combination with standard chemotherapy agents showed enhanced efficacy in reducing tumor size in patients with advanced lung cancer. Patients receiving this compound alongside conventional treatments exhibited improved survival rates compared to those receiving chemotherapy alone.

Case Study 2: Neurodegenerative Disorders

In preclinical models of Alzheimer's disease, trans-1-benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine demonstrated cognitive enhancement effects when administered over a period of four weeks. Behavioral assessments indicated improvements in memory and learning tasks, supporting its potential as a therapeutic agent for cognitive decline.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.